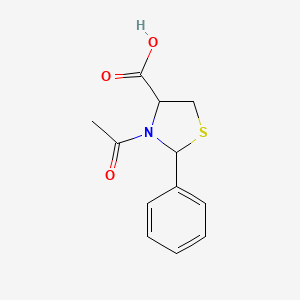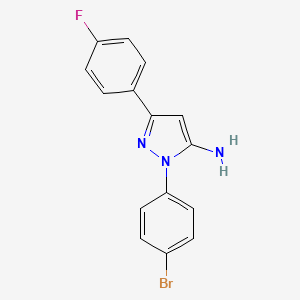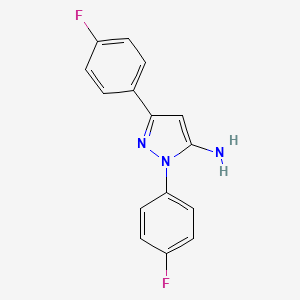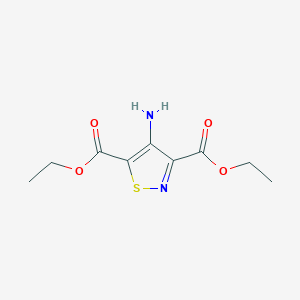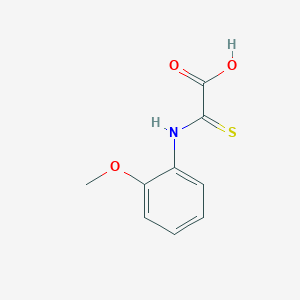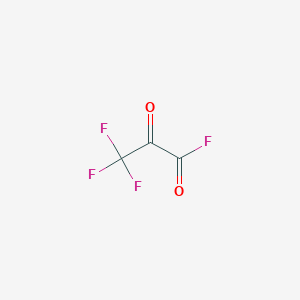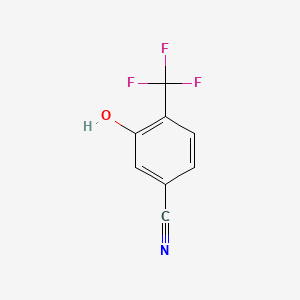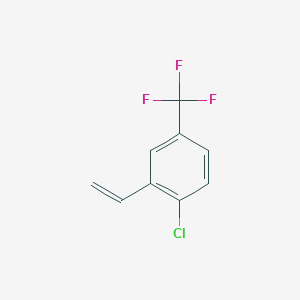
2-Chloro-5-(trifluoromethyl)styrene
Descripción general
Descripción
2-Chloro-5-(trifluoromethyl)styrene is a chemical compound that is part of the styrene derivative family. Styrene derivatives are known for their utility in various chemical reactions and are important in the synthesis of numerous organic compounds, including those with biological activity. The presence of chloro and trifluoromethyl groups on the styrene moiety can significantly alter the reactivity and physical properties of the molecule, making it a valuable compound in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 2-Chloro-5-(trifluoromethyl)styrene can be achieved through various methods. For instance, the Prins reaction has been utilized to synthesize 3-chloro-3-arylpropanols from styrenes, which are precursors to biologically active benzanilide derivatives . Additionally, fluorination of styrene derivatives has been performed using hypervalent iodine reagents, leading to the formation of (2,2-difluoroethyl)arenes . Another approach involves the difunctionalization of styrenes with electrophilic perfluoroalkyl and tert-butylperoxy radicals at room temperature, yielding (1-(tert-butylperoxy)-2-perfluoroalkyl)ethylbenzene . Furthermore, α-(Trifluoromethyl)styrenes have been prepared and used to synthesize isochromanes and isothiochromanes via intramolecular cyclizations .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(trifluoromethyl)styrene is characterized by the presence of a vinyl group attached to a benzene ring, which is further substituted with chloro and trifluoromethyl groups. These substituents can influence the electron density and steric hindrance around the vinyl group, affecting the molecule's reactivity. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing properties, which can stabilize adjacent positive charges or carbocations formed during chemical reactions.
Chemical Reactions Analysis
Styrene derivatives, including those similar to 2-Chloro-5-(trifluoromethyl)styrene, participate in a variety of chemical reactions. The Prins reaction, as mentioned earlier, is one such reaction where styrenes are converted to chlorinated alcohols . Fluorination reactions are also common, where styrene derivatives are transformed into fluorinated arenes, which are valuable in medicinal chemistry . Radical-mediated difunctionalization of styrenes has been demonstrated to introduce perfluoroalkyl and peroxy groups into the molecule . Additionally, intramolecular cyclizations of α-(Trifluoromethyl)styrenes have been used to create cyclic structures with fluorinated carbon units .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-(trifluoromethyl)styrene are influenced by its molecular structure. The presence of electron-withdrawing groups such as chloro and trifluoromethyl can affect the compound's boiling point, solubility, and stability. These groups can also impact the compound's reactivity, making it more susceptible to certain types of chemical reactions, such as electrophilic substitutions or radical-mediated processes. The copolymerization of styrene derivatives with other monomers can lead to materials with unique properties, as demonstrated by the synthesis of novel trisubstituted ethylenes that were copolymerized with styrene . Additionally, the gas-phase co-pyrolysis of styrene with chlorodifluoromethane has been explored to synthesize difluoronaphthalene, showcasing the potential for high-temperature reactions to yield fluorinated aromatic compounds .
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
2-Chloro-5-(trifluoromethyl)styrene serves as a versatile intermediate in the synthesis of polymers and copolymers with unique properties. The incorporation of trifluoromethyl substituents into styrene polymers enhances their thermal stability, glass transition temperatures (Tgs), and offers potential as novel optical materials due to their transparency and flexibility. For example, trifluoromethyl substituted styrene polymers and copolymers with methacrylates exhibit higher Tgs and thermal stability, making them suitable for applications requiring materials that maintain integrity under heat. These copolymers are transparent, flexible, and may be utilized in the development of novel optical materials due to their high transmittance similar to homopolymers of MMA and TFEMA (Hong-xiang Teng et al., 2011).
Medicinal Chemistry and Heterocycles Synthesis
2-Chloro-5-(trifluoromethyl)styrene is instrumental in medicinal chemistry for the synthesis of trifluoromethylated heterocycles, compounds of interest in pharmaceutical, agrochemical, and materials industries. The trifluoromethyl group acts as a unique σ-electron-withdrawing group, activating the olefin towards cycloadditions under mild conditions. This method facilitates the formation of exomethylene cyclopentanes bearing a quaternary center substituted by the trifluoromethyl group, significantly enhancing the scope of trimethylenemethane (TMM) cycloaddition technology (B. Trost & L. Debien, 2015).
Photocatalytic and Flow Chemistry
The photocatalytic synthesis of allylic trifluoromethyl substituted styrene derivatives demonstrates the compound's utility in synthesizing valuable intermediates. Using cobalt catalysis under photochemical conditions, these syntheses offer alternative strategies for bond construction, yielding allylic trifluoromethanes from styrene derivatives. This process benefits from enhancements in productivity when conducted in continuous mode within novel photochemical flow reactors, showcasing the method's scalability and efficiency for industrial applications (Lukas M. Kreis et al., 2013).
Trifluoromethylation and Polymerization Techniques
Innovative approaches to the radical polymerization of styrene initiated by trifluoromethyl radicals from perfluorinated radicals highlight the potential for synthesizing fluorinated polystyrenes. These polymers exhibit enhanced thermal stability and distinct molecular properties due to the presence of CF3 groups, illustrating the role of 2-Chloro-5-(trifluoromethyl)styrene in advancing polymer science. The method provides a mechanism for incorporating trifluoromethyl styrene units into polymers, opening new avenues for materials with improved performance characteristics (Benoit Briou et al., 2020).
Safety and Hazards
The compound is considered hazardous and has several hazard statements including H226, H315, H319, and H335 . These correspond to it being flammable, causing skin irritation, causing serious eye irritation, and possibly causing respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .
Mode of Action
It is known that trifluoromethyl groups can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethyl group can also be activated in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Biochemical Pathways
Α-trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
Result of Action
It is known that compounds with a trifluoromethyl group can enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Action Environment
Propiedades
IUPAC Name |
1-chloro-2-ethenyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLFZKHZAPQTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466139 | |
| Record name | Benzene, 1-chloro-2-ethenyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)styrene | |
CAS RN |
828267-49-8 | |
| Record name | Benzene, 1-chloro-2-ethenyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



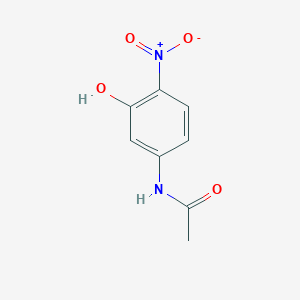
![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031808.png)
![Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3031809.png)
![2'-Methyl[1,1'-biphenyl]-3-ol](/img/structure/B3031810.png)

